N-(2-(4-Nitrophenoxy)ethyl)acetamide
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Overview
Description
N-(2-(4-Nitrophenoxy)ethyl)acetamide is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a nitrophenoxy group attached to an ethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Nitrophenoxy)ethyl)acetamide typically involves the reaction of 4-nitrophenol with ethyl bromoacetate to form 2-(4-nitrophenoxy)ethyl acetate. This intermediate is then subjected to aminolysis with acetamide to yield the final product .
Industrial Production Methods: the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: N-(2-(4-Nitrophenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
N-(2-(4-Nitrophenoxy)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-Nitrophenoxy)ethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(2-Nitrophenoxy)acetamide
- N-(4-Acetylphenyl)-2-(4-Nitrophenoxy)acetamide
- 2-(4-Nitrophenoxy)ethanol
Comparison: Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted research and development .
Biological Activity
N-(2-(4-Nitrophenoxy)ethyl)acetamide, a compound with significant interest in medicinal chemistry, exhibits various biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a nitrophenoxy group that enhances its reactivity and biological interactions. The compound's structure allows for potential hydrogen bonding and electrostatic interactions with biological targets, such as enzymes and receptors, which is critical for its biological activity.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that derivatives of nitrophenoxyacetamides exhibit significant antibacterial and antifungal activities:
- Antibacterial Activity : Studies have shown that compounds similar to this compound can inhibit growth in both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against bacterial strains like Bacillus subtilis and Escherichia coli .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against fungi such as Candida albicans, with MIC values indicating promising potential .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For example:
- A specific derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anticancer activity against breast cancer cells (MCF-7), neuroblastoma cells (SK-N-SH), and showed anti-inflammatory effects . The presence of halogen substituents on the aromatic ring was found to enhance these activities.
Case Study: Anticancer Mechanisms
Research has suggested that the anticancer effects may be mediated through inhibition of COX/LOX pathways, which are involved in inflammation and cancer progression. This makes such compounds potential candidates for therapeutic development against various cancers .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been associated with anti-inflammatory activities . The mechanism is believed to involve modulation of inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Summary of Biological Activities
Biological Activity | Type | Mechanism |
---|---|---|
Antimicrobial | Bacterial & Fungal | Inhibition of cell growth; MIC values indicate effectiveness |
Anticancer | Various Cancers | Inhibition of cancer cell proliferation; COX/LOX pathway modulation |
Anti-inflammatory | General | Reduction of pro-inflammatory cytokines |
Properties
CAS No. |
22404-13-3 |
---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
N-[2-(4-nitrophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-8(13)11-6-7-16-10-4-2-9(3-5-10)12(14)15/h2-5H,6-7H2,1H3,(H,11,13) |
InChI Key |
RCBHQLKRWYVVIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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